Cilnidipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It uniquely targets both N-type and L-type calcium channels, which distinguishes it from other calcium antagonists that predominantly affect only L-type channels. Developed in Japan and approved for medical use in 1995, cilnidipine has gained acceptance in various countries including China, Japan, Korea, India, and several European nations .
The synthesis of cilnidipine involves several key steps utilizing specific reagents and conditions. A notable method described in a patent includes:
This method emphasizes simplicity and efficiency, achieving a yield of approximately 76.2% for the final product.
Cilnidipine undergoes various chemical reactions, particularly under acidic conditions where unexpected decomposition can occur. Research has shown that cilnidipine can participate in acid-catalyzed reactions leading to bridged tricyclic products through mechanisms such as Carroll rearrangement and sigmatropic rearrangements .
These reactions highlight the compound's potential instability under certain conditions, which is crucial for understanding its handling and storage requirements.
Cilnidipine functions primarily as a calcium channel blocker by inhibiting both N-type and L-type calcium channels:
This dual action not only lowers blood pressure but also minimizes reflex tachycardia often associated with other antihypertensive agents .
These properties indicate that cilnidipine has low solubility in water but high lipophilicity, which may influence its absorption and bioavailability.
Cilnidipine is primarily used in clinical settings as an antihypertensive agent due to its efficacy in lowering blood pressure through its unique mechanism of action on calcium channels. Its dual targeting of N-type and L-type channels makes it particularly effective in managing hypertension with fewer side effects related to heart rate increases compared to other calcium channel blockers .
Moreover, ongoing research into its pharmacokinetics suggests potential improvements in formulations to enhance bioavailability, such as through nanoparticle technology .
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3